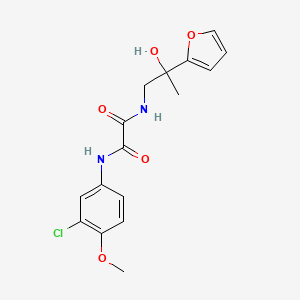
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C16H17ClN2O5 and its molecular weight is 352.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- The structural characteristics of related N,N'-bis(substituted)oxamide compounds have been studied, revealing the spatial orientation of various substituents and their impact on molecular properties. For example, a study on a similar compound showed how the chlorohydroxyphenyl ring plane aligns with the oxalamide unit, influencing the overall molecular architecture (Wang, Zheng, Li, & Wu, 2016).
Synthetic Methodologies
- Various methods have been developed for synthesizing compounds containing moieties similar to those in N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide. For instance, an efficient protocol for preparing 3-formyl-2-arylbenzo[b]furan derivatives from related starting materials has been reported, highlighting the importance of regioselectivity and yield in such synthetic processes (Liao et al., 2014).
Mechanistic Insights in Chemical Reactions
- Studies have explored novel synthetic approaches and mechanistic insights into the formation of oxalamide derivatives. For instance, a one-pot synthetic approach has been developed for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a new formula for synthesizing both anthranilic acid derivatives and oxalamides, relevant to the study of similar compounds (Mamedov et al., 2016).
Exploration of Substituted Pyrazoles
- Research has been conducted on substituted pyrazoles, which are structurally related to the furan moiety in this compound. These studies provide insights into the potential reactivity and applications of such heterocyclic compounds (Zheng, Wang, Fan, & Zheng, 2013).
Catalytic Applications
- N,N'-Bis(furan-2-ylmethyl)oxalamide and its derivatives have been studied for their potential in catalyzing various chemical reactions. For example, their effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines has been investigated, which could be relevant for understanding the catalytic capabilities of similar oxalamide derivatives (Bhunia, Kumar, & Ma, 2017).
Photophysical Properties
- Studies on related compounds, such as chalcone derivatives containing methoxy and furan moieties, have been conducted to understand their photophysical properties. This research can provide insights into the photophysical behavior of this compound (Bangal, Lahiri, Kar, & Chakravorti, 1996).
Environmental and Analytical Applications
- The environmental impact and analytical applications of compounds containing furan and related structures have been explored. For example, studies on the photo-oxidation of furan derivatives and their role in atmospheric chemistry could be relevant for understanding the environmental behavior of this compound (Alvarez et al., 2009).
Propiedades
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5/c1-16(22,13-4-3-7-24-13)9-18-14(20)15(21)19-10-5-6-12(23-2)11(17)8-10/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUFBNXLQQMDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B2674316.png)
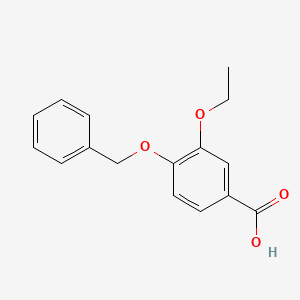
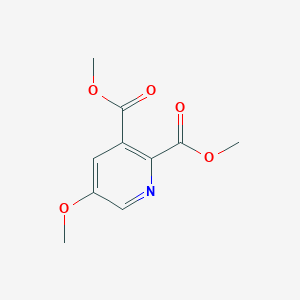
![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2674322.png)
![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2674324.png)
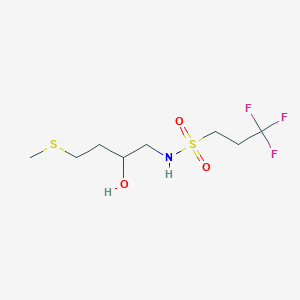
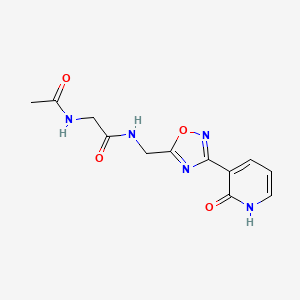
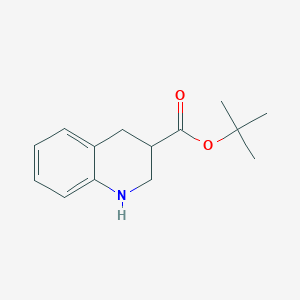
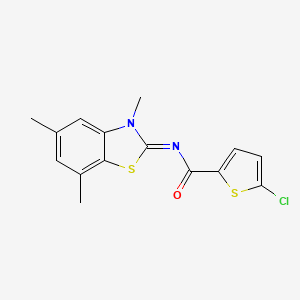


![N-(benzo[d][1,3]dioxol-5-yl)-3-butyramidobenzofuran-2-carboxamide](/img/structure/B2674336.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2674338.png)
![5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2674339.png)
